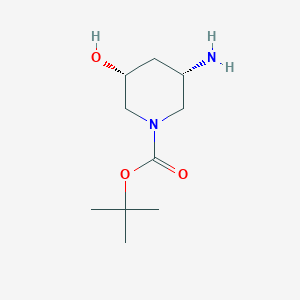

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

Description

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate (CAS: 1312798-21-2) is a chiral piperidine derivative with a molecular formula of C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol. It is characterized by a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl (-OH) substituent at the 5-position, and an amino (-NH₂) group at the 3-position of the piperidine ring. Its stereochemistry (3S,5R) is critical for its interactions in pharmaceutical and chemical applications, particularly as a building block in drug synthesis .

Properties

IUPAC Name |

tert-butyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVUMRPAZPCMTK-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Functional Group Introduction: The amino and hydroxy groups are introduced through selective functionalization reactions.

Esterification: The carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary amine.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Chiral Building Block: Utilized in the synthesis of chiral compounds for asymmetric synthesis.

Biology

Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural features.

Biochemical Probes: Employed as a probe in biochemical studies to understand enzyme mechanisms.

Medicine

Drug Development: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.

Industry

Material Science: Used in the development of new materials with specific properties.

Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolism.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage in a dark place under an inert atmosphere at room temperature.

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The compound is part of a family of piperidine derivatives with structural variations in stereochemistry, substituents, and functional groups. Below is a detailed comparison:

Stereoisomers

Functional Group Variations

Salt Forms

| Compound Name | CAS Number | Salt Form | Molecular Weight (g/mol) | Key Differences vs. Target Compound |

|---|---|---|---|---|

| (3R,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride | 1820569-43-4 | Hydrochloride | 252.75 (free base: 216.28) | Improved aqueous solubility due to ionic form; suitable for pharmaceutical formulations . |

Q & A

Basic: What are the key synthetic methodologies for preparing (3S,5R)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate?

The synthesis typically involves stereoselective strategies to control the 3S,5R configuration. A common approach includes:

- Piperidine ring construction : Starting from dihydropyridine intermediates, as seen in the synthesis of analogous compounds, where stereochemistry is controlled via catalytic hydrogenation or enzymatic resolution .

- Protection/deprotection steps : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine, followed by hydroxyl group functionalization. For example, describes acetoxylation and hydroxymethylation steps in a related dihydropyridine derivative.

- Final purification : Chromatography or recrystallization ensures high enantiomeric purity (>98%) .

Basic: How is the stereochemistry and crystal structure of this compound validated?

- X-ray crystallography : Programs like SHELX are widely used for small-molecule refinement. The tert-butyl group and hydroxyl moiety often yield high-quality diffraction data, enabling precise determination of bond angles and stereochemistry .

- NMR spectroscopy : Coupling constants (e.g., ) between protons on C3 and C5 confirm the relative stereochemistry. For example, axial-equatorial interactions in the piperidine ring produce distinct splitting patterns .

Advanced: How do stereochemical variations in the piperidine ring impact biological or catalytic activity?

- Stereoelectronic effects : The 3S,5R configuration influences hydrogen-bonding networks and substrate binding in enzyme inhibition studies. For instance, hydroxyl and amino groups in this configuration enhance interactions with chiral active sites in proteases .

- Case study : highlights that fluorophenyl-substituted analogs with similar stereochemistry show improved pharmacokinetic profiles due to optimized steric and electronic properties.

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

- Multi-software validation : Use SHELXL alongside alternative programs (e.g., Olex2 or Phenix) to cross-validate refinement models. Discrepancies in thermal parameters or occupancy may indicate twinning or disorder, requiring iterative re-refinement .

- High-resolution data : Collect datasets at synchrotron facilities (e.g., λ = 0.7–1.0 Å) to improve resolution. notes that SHELXL performs robustly with high-resolution data, reducing R-factor discrepancies.

Advanced: What strategies optimize synthetic yields while maintaining stereochemical fidelity?

- Catalytic asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to control piperidine ring formation. demonstrates that cyclopropane-containing analogs achieve >90% ee under optimized H pressure (50–100 bar).

- Microwave-assisted synthesis : Shorten reaction times for Boc protection/deprotection steps, minimizing racemization. highlights dichloromethane and triethylamine as optimal solvents for sulfonylation without epimerization.

Advanced: How can researchers address solubility challenges in aqueous reaction systems?

- Co-solvent systems : Use THF/HO or DMSO/HO mixtures (e.g., 3:1 ratio) to dissolve the compound during coupling reactions. reports successful hydroxymethylation in THF/water biphasic systems.

- Salt formation : Convert the free base to a hydrochloride salt via HCl/dioxane treatment, improving solubility for biological assays .

Advanced: What analytical methods quantify trace impurities in bulk samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.